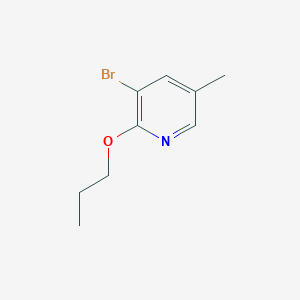

3-Bromo-5-methyl-2-propoxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-methyl-2-propoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-3-4-12-9-8(10)5-7(2)6-11-9/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STHSWRBDAIJYJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=N1)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Pyridine Derivatives in Contemporary Organic Chemistry

Pyridine (B92270), a heterocyclic aromatic organic compound with the chemical formula C5H5N, and its derivatives are fundamental building blocks in organic chemistry. fiveable.mewikipedia.org Structurally related to benzene (B151609) with one methine group replaced by a nitrogen atom, pyridine's unique electronic properties and reactivity make it a versatile component in the synthesis of a wide array of compounds. fiveable.mewikipedia.orgnumberanalytics.com The presence of the nitrogen atom imparts a dipole moment and basicity, influencing its role in chemical reactions. fiveable.me

Pyridine derivatives are integral to numerous sectors, including:

Pharmaceuticals: They form the core structure of many drugs, including antihistamines, anti-inflammatory agents, and anticancer compounds. numberanalytics.com

Agrochemicals: These compounds are crucial in the manufacturing of insecticides, herbicides, and fungicides. numberanalytics.comstudysmarter.co.uk

Materials Science: Pyridine-based compounds are utilized in the creation of functional materials like conducting polymers and luminescent materials. numberanalytics.com

The synthesis of these vital compounds has evolved from classical condensation and cyclization reactions to more sophisticated methods involving transition metal-catalyzed cross-coupling reactions, highlighting their continued importance in synthetic chemistry. numberanalytics.comacs.org

Structural Attributes and Reactivity Implications of Halogenated Pyridines

The introduction of halogen atoms onto the pyridine (B92270) ring significantly alters its electronic properties and reactivity, a critical consideration for synthetic chemists. Halogenated pyridines are key intermediates in the synthesis of more complex molecules. nih.govresearchgate.net

The position and nature of the halogen substituent dictate the regioselectivity of subsequent reactions. For instance, electrophilic aromatic substitution on pyridine is generally difficult due to the ring's electron-deficient nature, but the presence of activating groups can facilitate these reactions. nih.gov Conversely, the electron-withdrawing effect of the halogen can make the pyridine ring more susceptible to nucleophilic aromatic substitution.

The carbon-halogen bond in these derivatives serves as a versatile handle for a variety of transformations, most notably in cross-coupling reactions like the Suzuki-Miyaura reaction. This allows for the introduction of a wide range of functional groups, further expanding the diversity of accessible pyridine-based structures. guidechem.cominnospk.commdpi.com The development of selective halogenation methods is an active area of research, aiming to provide efficient access to specific halopyridine isomers. nih.govchemrxiv.org

Establishing the Academic Relevance of 3 Bromo 5 Methyl 2 Propoxypyridine in Synthetic and Mechanistic Studies

Strategic Approaches to the Pyridine Heterocycle Construction

The formation of the central pyridine ring can be approached in two primary ways: building the ring from acyclic precursors (de novo synthesis) or modifying a pre-existing pyridine ring (late-stage functionalization).

De Novo Pyridine Ring Synthesis for Substituted Derivatives

De novo synthesis offers the advantage of installing desired substituents at specific positions from the outset. Numerous methods have been developed to construct highly substituted pyridine rings. chemrxiv.org One of the most classical and versatile methods is the Hantzsch pyridine synthesis, which allows for the creation of dihydropyridines that can then be aromatized to the corresponding pyridines. researchgate.net This method is particularly useful for preparing pyridines with specific substitution patterns. Other de novo approaches include cycloaddition reactions, such as the Diels-Alder reaction involving heteroatomic dienes, which can provide access to highly substituted and regioselectively pure heterocyclic derivatives. researchgate.net The choice of a de novo strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final pyridine product. illinois.edu

Late-Stage Functionalization for Target Compound Assembly

Late-stage functionalization (LSF) has emerged as a powerful strategy for the diversification of complex molecules containing a pyridine ring. cancer.gov This approach involves introducing key functional groups onto a pre-formed pyridine scaffold in the later steps of a synthetic sequence. LSF can be particularly advantageous for creating analogs of a target compound for structure-activity relationship studies. nih.gov

Methods for LSF of pyridines include direct C-H bond functionalization. For instance, C-H fluorination at the position alpha to the nitrogen atom, followed by nucleophilic aromatic substitution (SNAr), allows for the introduction of a variety of functional groups. acs.org Another LSF technique involves the conversion of pyridines into heterocyclic phosphonium (B103445) salts, which can then be transformed into other functional groups, such as ethers. acs.org However, a significant challenge in LSF of pyridines is achieving high regioselectivity, as direct functionalization can often lead to a mixture of isomers, complicating purification. cancer.gov

Regioselective Introduction of the Bromine Atom on the Pyridine Core

The introduction of a bromine atom at a specific position on the pyridine ring is a critical step in the synthesis of this compound. The regioselectivity of bromination is highly dependent on the electronic nature and position of the existing substituents on the pyridine ring.

For activated pyridines, such as those bearing electron-donating groups like amino, hydroxy, or methoxy (B1213986) groups, regioselective bromination can be achieved under mild conditions using reagents like N-bromosuccinimide (NBS). researchgate.netthieme-connect.com The reactivity and regioselectivity are influenced by the substituent, with the order of reactivity being amino > hydroxy > methoxy. researchgate.netthieme-connect.com For instance, the bromination of 3-aminopyridine (B143674) can be achieved with bromine in a mixture of acetonitrile (B52724) and dichloromethane. thieme-connect.com

In cases where direct bromination is not selective, the use of a pyridine N-oxide can be a valuable strategy. The N-oxide activates the pyridine ring towards electrophilic substitution, primarily at the 2- and 4-positions. researchgate.netresearchgate.net After the desired bromination, the N-oxide can be deoxygenated to yield the brominated pyridine. For instance, regioselective bromination of fused pyridine N-oxides at the C2-position has been reported using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as the bromine source. tcichemicals.com

Propoxylation Methodologies at the C-2 Position of Pyridine

The introduction of a propoxy group at the C-2 position of the pyridine ring is typically achieved through a nucleophilic substitution reaction on a 2-halopyridine. 2-Chloro- and 2-bromopyridines are common starting materials for this transformation. researchgate.netresearchgate.net The reaction involves treating the 2-halopyridine with sodium propoxide, which can be generated in situ from propanol (B110389) and a strong base like sodium hydride.

The efficiency of this SNAr reaction is influenced by the nature of the leaving group (halogen) and the substituents on the pyridine ring. The general reactivity order for the leaving group is F > Cl > Br > I. The presence of electron-withdrawing groups on the pyridine ring can enhance the rate of nucleophilic substitution.

Site-Specific Methylation Strategies for Pyridine Systems

Introducing a methyl group at a specific position on the pyridine ring can be accomplished through various methods. For the synthesis of this compound, methylation at the 5-position is required.

One approach involves the use of organometallic reagents. For example, a Sandmeyer-type reaction can be employed where a 5-aminopyridine derivative is converted to a diazonium salt and then treated with a methylating agent. A patent describes the synthesis of 5-bromo-2-methylpyridine (B113479) from 5-amino-2-methylpyridine (B47470) via diazotization followed by bromination. google.com Suzuki cross-coupling reactions of brominated pyridines with arylboronic acids have also been utilized to introduce aryl groups, and similar strategies could be adapted for methylation. mdpi.com

Direct C-H methylation of pyridines is another area of active research. Catalytic methods using formaldehyde (B43269) or methanol (B129727) as the methyl source have been developed for the methylation of pyridines at the C-3 and C-5 positions. rsc.orgrsc.org Additionally, methylation of pyridines at the alpha-position can be achieved using a Raney nickel catalyst with a high-boiling alcohol. researchgate.netgoogle.com The choice of methylation strategy depends on the existing substituents and the desired regioselectivity.

Convergent and Linear Synthetic Routes to this compound

The synthesis of this compound can be designed using either a linear or a convergent approach.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The synthesis of this compound and its structural analogues is a multi-step process that requires careful optimization of reaction conditions at each stage to maximize product yield and ensure high regioselectivity. Key transformations in the synthesis, such as bromination and the introduction of the alkoxy group, are particularly sensitive to variations in reagents, solvents, temperature, and catalysts.

The bromination of the pyridine ring, a critical step in the synthesis of the target compound, is notoriously challenging due to the electron-deficient nature of the pyridine nucleus, which deactivates it towards electrophilic substitution. youtube.com Direct bromination of pyridine itself requires harsh conditions, such as high temperatures in the presence of oleum, and typically results in substitution at the 3-position. researchgate.net For substituted pyridines, the position of bromination is influenced by the electronic properties of the existing substituents.

In the case of precursors to this compound, achieving the desired 3-bromo substitution pattern with high selectivity is a primary objective. Researchers have explored various brominating agents and reaction conditions to achieve this. For instance, the use of N-bromosuccinimide (NBS) in acetic acid at room temperature or slightly elevated temperatures (50 °C) has been suggested for the bromination of pyridine N-oxide derivatives. researchgate.net Another approach involves the direct bromination of pyridine in concentrated sulfuric acid at high temperatures, which has been shown to yield 3-bromopyridine. google.com

The introduction of the 2-propoxy group is another crucial step that requires optimization. This is typically achieved through a nucleophilic substitution reaction on a corresponding 2-halopyridine precursor. The choice of the alkoxide, solvent, and temperature can significantly impact the efficiency of this transformation. For example, the synthesis of 3-Bromo-5-methoxypyridine, a structural analogue, has been achieved by reacting 3,5-dibromopyridine (B18299) with sodium methoxide, generated in situ from sodium hydride and methanol in DMF, at elevated temperatures. chemicalbook.com

Recent advancements in synthetic methodologies have also focused on developing milder and more selective reaction conditions. Electrochemical bromination using directing groups has emerged as a sustainable method for the meta-bromination of pyridines under mild conditions, offering high yields (up to 95%) and avoiding the need for harsh oxidants. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been optimized for the synthesis of substituted pyridines, demonstrating the importance of catalyst and base selection in achieving high yields. researchgate.net

The tables below summarize optimized reaction conditions for key synthetic steps relevant to the preparation of this compound and its analogues, based on findings from various research studies.

Table 1: Optimization of Bromination Conditions for Pyridine Derivatives

| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pyridine | Bromine | 80-95% Sulfuric Acid | 130-140 | 65-72 | google.com |

| Pyridine N-oxide | N-Bromosuccinimide | Acetic Acid | Room Temp - 50 | - | researchgate.net |

| Pyridine Derivatives | Bromine Salts (electrochemical) | - | Room Temp | 28-95 | nih.gov |

| 3,5-Dibromopyridine | - | - | - | - | chemicalbook.com |

Table 2: Optimization of Alkoxylation and Cross-Coupling Reactions

| Reaction Type | Substrate | Reagents | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Methoxylation | 3,5-Dibromopyridine | Sodium Hydride, Methanol | - | DMF | 90 | 73 | chemicalbook.com |

| Suzuki Coupling | 4-Bromo-2-methylpyridine | Phenylboronic acid | Pd(dppf)Cl2 | Water/1,4-dioxane (5:1) | 120 (microwave) | 81 | researchgate.net |

| C-N Coupling | 2,6-Dibromopyridine | Amines | CuI | DMSO | 90 | Moderate to Good | researchgate.net |

It is important to note that the optimization of reaction conditions is often substrate-dependent, and the ideal conditions for one structural analogue may not be directly transferable to another. Therefore, a systematic investigation of various parameters is typically necessary to achieve the desired outcome with high efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions of Pyridine Bromides

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and their application to pyridine systems has been particularly impactful. These methods offer a powerful means to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Cross-Coupling for Aryl-Pyridine Bond Formation

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a premier method for constructing biaryl linkages due to its operational simplicity, the commercial availability of a wide range of boronic acids, and the low toxicity of the boron-containing byproducts. nih.gov

The versatility of the Suzuki-Miyaura coupling allows for the reaction of this compound with a diverse array of aryl and heteroaryl boronic acids. Generally, electron-rich, electron-poor, and sterically hindered boronic acids can be successfully coupled. For instance, reactions with phenylboronic acid, as well as substituted analogs bearing both electron-donating (e.g., methoxy) and electron-withdrawing (e.g., nitrile) groups, proceed in good to excellent yields. nih.govmdpi.com

However, certain limitations exist. Very bulky boronic acids, such as those with multiple ortho substituents, may lead to lower yields or require more forcing reaction conditions. Additionally, some heteroarylboronic acids can be challenging substrates due to their instability or potential to inhibit the catalyst. nih.govnih.gov For example, furan-2-ylboronic acid is known to be a particularly difficult coupling partner. nih.gov The use of potassium heteroaryltrifluoroborates can sometimes overcome these limitations, as they often exhibit enhanced stability and reactivity. nih.gov Alkylboronic acids are also viable coupling partners, although their scope can be more restricted compared to their aryl counterparts. nih.gov For example, while methylboronic acid can react in high yields, bulkier alkyl substrates like cyclopentylboronic acid may result in significantly diminished or no product formation. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling Partners for Pyridine Bromides

| Boronic Acid Partner | Representative Yield | Notes |

| Phenylboronic acid | Excellent | Generally high-yielding and versatile. |

| 2-Methoxyphenylboronic acid | Good to Excellent | Electron-donating groups are well-tolerated. organic-chemistry.org |

| 4-Bromobenzonitrile | Excellent | Electron-withdrawing groups are well-tolerated. nih.gov |

| 3-Pyridylboronic acid | Good | Heteroarylboronic acids can be effective coupling partners. nih.gov |

| Furan-2-ylboronic acid | Challenging | Prone to decomposition, may require specialized conditions. nih.gov |

| Cyclopropylboronic acid | Moderate | Small secondary alkylboronic acids show reduced efficiency. nih.gov |

| Cyclopentylboronic acid | No Reaction | Larger alkylboronic acids may not be viable partners. nih.gov |

Please note that yields are qualitative and can vary significantly based on specific reaction conditions.

The choice of phosphine (B1218219) ligand is critical to the success of the Suzuki-Miyaura coupling, as it influences the stability, activity, and selectivity of the palladium catalyst. organic-chemistry.orgsigmaaldrich.com For the coupling of 2-alkoxypyridines, bulky and electron-rich phosphine ligands are generally preferred. These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle and prevent catalyst decomposition. organic-chemistry.org

Buchwald's biarylphosphine ligands, such as S-Phos and X-Phos, have demonstrated exceptional efficacy in the coupling of heteroaryl chlorides and bromides. sigmaaldrich.com S-Phos, in particular, forms a highly active and stable catalyst system with broad substrate scope. sigmaaldrich.com Indolyl phosphine ligands are another class of highly tunable and effective ligands that have shown great promise. organic-chemistry.org The steric and electronic properties of these ligands can be readily modified to optimize catalytic activity for specific substrates. organic-chemistry.org Pyrazole-based phosphine ligands have also been developed and utilized in Suzuki couplings of aryl halides. researchgate.net

Table 2: Common Phosphine Ligands for Suzuki-Miyaura Coupling of Pyridine Halides

| Ligand | Key Features |

| S-Phos | High reactivity and stability, broad scope for heteroaryl couplings. sigmaaldrich.com |

| X-Phos | Effective for C-N bond formation and Suzuki-Miyaura couplings. sigmaaldrich.com |

| Indolyl Phosphines | Easily tunable steric and electronic properties, highly efficient. organic-chemistry.org |

| Pyrazolylphosphine Ligands | Bulky ligands effective for coupling aryl chlorides and bromides. researchgate.net |

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound, forming a Pd(II) intermediate. The reactivity order for this step is generally I > Br > Cl. youtube.com

Transmetalation: The bromide ligand on the Pd(II) complex is exchanged with an alkoxide or hydroxide (B78521) from the base. This is followed by transmetalation with the boronic acid, where the aryl group from the boron reagent is transferred to the palladium center, displacing the halide or base-derived ligand. youtube.com

Reductive Elimination: The two organic groups on the palladium center couple, forming the new carbon-carbon bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

The base plays a crucial role in the transmetalation step, activating the boronic acid to facilitate the transfer of the organic group to the palladium center. youtube.com

Sonogashira Cross-Coupling for Alkyne Integration

The Sonogashira reaction provides a powerful and direct method for the introduction of alkyne moieties onto the pyridine ring, forming a C(sp)-C(sp²) bond. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org

The successful Sonogashira coupling of this compound with terminal alkynes is dependent on several key reaction parameters.

Catalyst System: A combination of a palladium source, such as Pd(PPh₃)₄ or Pd(CF₃COO)₂, and a copper(I) salt, typically CuI, is commonly used. soton.ac.ukscirp.org The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

Ligand: Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃), are often employed to stabilize the palladium catalyst and promote its activity. scirp.org

Base: An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves to deprotonate the terminal alkyne and also acts as a solvent or co-solvent. soton.ac.ukscirp.org

Solvent: The reaction is typically carried out in a solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). soton.ac.ukscirp.org

Temperature: Reaction temperatures can range from room temperature to elevated temperatures (e.g., 100 °C), depending on the reactivity of the substrates. soton.ac.ukscirp.org

Optimization of these parameters is often necessary to achieve high yields and minimize side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling). For instance, in the coupling of 2-amino-3-bromopyridines, a catalyst system of Pd(CF₃COO)₂, PPh₃, and CuI in DMF with Et₃N at 100 °C was found to be effective. scirp.org

Table 3: Optimized Conditions for Sonogashira Coupling of 2-Amino-3-Bromopyridines

| Parameter | Optimized Condition |

| Palladium Catalyst | 2.5 mol% Pd(CF₃COO)₂ |

| Ligand | 5 mol% PPh₃ |

| Copper Co-catalyst | 5 mol% CuI |

| Base | 1 mL Et₃N |

| Solvent | DMF |

| Temperature | 100 °C |

| Reaction Time | 3 hours |

Adapted from a study on 2-amino-3-bromopyridines, which provides a relevant model for this compound. scirp.org

C-N Cross-Coupling (Buchwald-Hartwig Amination and Related Reactions)

The formation of carbon-nitrogen (C-N) bonds is a pivotal transformation in the synthesis of pharmaceuticals and agrochemicals, with the palladium-catalyzed Buchwald-Hartwig amination emerging as a powerful and versatile method. chempedia.infoorganic-chemistry.org This reaction facilitates the coupling of amines with aryl or heteroaryl halides, such as this compound, to construct arylated amine structures. rsc.orgrsc.org

The Buchwald-Hartwig amination has proven to be a highly effective strategy for the selective introduction of primary and secondary amines onto pyridine rings. chempedia.inforsc.org The reaction typically involves a palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, a suitable phosphine ligand, and a base. The choice of ligand is critical for the success of the coupling, with bulky, electron-rich phosphine ligands often providing superior results by promoting the key steps of oxidative addition and reductive elimination in the catalytic cycle. beilstein-journals.org For pyridine substrates, this method allows for the direct formation of aminopyridines, which are prevalent motifs in biologically active compounds. The reaction is applicable to a wide range of primary and secondary alkyl- and aryl-amines. rsc.org

Despite its utility, the palladium-catalyzed amination of halopyridines, particularly those with substitution patterns similar to this compound, presents several challenges. Substrates containing a nitrogen atom adjacent to the halogen, such as 2-halopyridines, can pose difficulties. For a substrate like 3-bromo-2-aminopyridine, which is structurally analogous to the target molecule, three primary challenges have been identified:

Catalyst Inhibition : The amidine-like structure formed by the ring nitrogen and an amino group can chelate the palladium catalyst, preventing or slowing the initial oxidative addition step. libretexts.org

Hindered Transmetallation : Coordination of the proximal amino or alkoxy group to the Pd(II) center after oxidative addition can impede the subsequent transmetallation step. libretexts.org

Homocoupling : The substrate itself can act as a nucleophile, leading to undesired homocoupling side products. libretexts.org

Modern catalyst systems have been developed to overcome these obstacles. The use of highly bulky and electron-rich biaryl monophosphine ligands, such as RuPhos and BrettPhos, in combination with their palladium precatalysts, has been shown to be effective. libretexts.org These advanced ligands create a sterically hindered environment around the palladium center that favors the desired cross-coupling pathway over inhibitory chelation and side reactions, enabling the efficient amination of challenging halopyridine substrates. libretexts.org

Other Transition Metal-Mediated Transformations

Beyond C-N bond formation, the bromine atom on this compound is a handle for a variety of other transition metal-catalyzed cross-coupling reactions to form C-C and C-O bonds.

Heck Reaction : The palladium-catalyzed Heck reaction couples the aryl bromide with an alkene to form a new C-C bond, effectively vinylating the pyridine ring at the C-3 position. organic-chemistry.orgwikipedia.org This reaction has been successfully applied to substrates like 3-bromo-2-methoxy-5-chloropyridine, demonstrating its utility for functionalizing similarly substituted pyridines. chempedia.info The process involves the oxidative addition of the bromopyridine to a Pd(0) catalyst, followed by alkene insertion and β-hydride elimination to yield the styrenyl-type product. chempedia.info

Suzuki Coupling : The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting the organohalide with an organoboron reagent, such as a boronic acid or ester. organic-chemistry.orgharvard.edu This reaction is widely used for preparing biaryl and heteroaryl-aryl compounds. nih.govresearchgate.net For this compound, a Suzuki coupling would replace the bromine atom with an aryl, heteroaryl, or alkyl group derived from the corresponding boronic acid, facilitated by a palladium catalyst and a base. organic-chemistry.orgresearchgate.net

Sonogashira Coupling : To introduce an alkyne moiety, the Sonogashira reaction provides an efficient route. This reaction employs a palladium catalyst and a copper(I) co-catalyst to couple the aryl bromide with a terminal alkyne. rsc.orgscirp.org The methodology has been effectively used on related substrates, including 2-amino-3-bromopyridines and other brominated cyanopyridines, to generate 3-alkynylpyridine derivatives. scirp.orgsoton.ac.uk

Table 1: Selected Transition Metal-Mediated Reactions

| Reaction Name | Catalyst System | Coupling Partner | Bond Formed |

|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(0) or Pd(II) / Phosphine Ligand | Primary/Secondary Amine | C-N |

| Heck Reaction | Pd(0) or Pd(II) / Base | Alkene | C-C (vinyl) |

| Suzuki Coupling | Pd(0) or Pd(II) / Base | Organoboron Reagent | C-C (aryl/alkyl) |

| Sonogashira Coupling | Pd(0) / Cu(I) / Base | Terminal Alkyne | C-C (alkynyl) |

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is inherently electron-deficient compared to benzene (B151609), which influences its reactivity in aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS) : The pyridine nitrogen deactivates the ring towards electrophilic attack, particularly at the C-2, C-4, and C-6 positions. stackexchange.commasterorganicchemistry.com However, the existing substituents on this compound modify this reactivity. The C-2 propoxy group and the C-5 methyl group are both electron-donating and act as ortho-, para-directors. libretexts.orglibretexts.org Conversely, the C-3 bromo group is deactivating but also an ortho-, para-director. The interplay of these effects suggests that electrophilic substitution, if forced, would likely occur at the C-4 or C-6 positions, which are activated by the donating groups and less deactivated by the ring nitrogen.

Nucleophilic Aromatic Substitution (SNAr) : The electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic attack than benzene. libretexts.orgmasterorganicchemistry.com In this reaction, a nucleophile displaces a leaving group on the ring. For this compound, the bromine atom at C-3 would be the leaving group. SNAr reactions are typically accelerated by strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In this molecule, the absence of such strong activating groups means that displacing the C-3 bromine via an SNAr mechanism would likely require forcing conditions, such as high temperatures and a strong nucleophile. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

Derivatization of the Methyl and Propoxy Moieties

The substituents on the pyridine ring also offer opportunities for further functionalization.

Derivatization of the Methyl Group : The C-5 methyl group can be a site for chemical modification. A common transformation is the oxidation of the methyl group to a carboxylic acid. nih.gov This can be achieved using various oxidizing agents, such as selenium dioxide or through halogen-mediated oxidation in aqueous solution. google.comdissertation.com The resulting pyridine carboxylic acid is a valuable synthetic intermediate. It is also conceivable that the methyl group could undergo free-radical halogenation to introduce a handle for further nucleophilic displacement reactions.

Derivatization of the Propoxy Moiety : The 2-propoxy group is an ether linkage that can be cleaved to reveal a 2-hydroxypyridine, which exists in tautomeric equilibrium with its 2-pyridone form. Ether cleavage can be accomplished using strong protic acids (e.g., HBr) or Lewis acids (e.g., BBr₃). Furthermore, oxidative cleavage of ethers, catalyzed by enzymes like peroxygenases, represents another potential route for dealkylation. nih.gov The choice of reagent must be made carefully to ensure compatibility with the other functional groups on the sensitive pyridine ring.

Advanced Spectroscopic Characterization Methodologies in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as the cornerstone for determining the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, signal multiplicities, and correlation experiments, a complete structural and, in some cases, stereochemical assignment can be achieved.

Proton (¹H) and Carbon-¹³ (¹³C) NMR for Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of 3-Bromo-5-methyl-2-propoxypyridine is predicted to exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the methyl group protons, and the protons of the propoxy chain. The chemical shifts are influenced by the electronic environment of each proton. The bromine atom and the nitrogen atom in the pyridine ring exert a deshielding effect, shifting the signals of nearby protons downfield.

Similarly, the ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The positions of these signals are indicative of the carbon's hybridization and its bonding environment.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~7.85 | d | ~2.0 |

| H-6 | ~8.10 | d | ~2.0 |

| O-CH ₂-CH₂-CH₃ | ~4.30 | t | ~6.8 |

| O-CH₂-CH ₂-CH₃ | ~1.85 | sextet | ~7.2 |

| O-CH₂-CH₂-CH ₃ | ~1.05 | t | ~7.4 |

| 5-CH ₃ | ~2.35 | s | - |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~163.5 |

| C-3 | ~110.0 |

| C-4 | ~142.0 |

| C-5 | ~135.0 |

| C-6 | ~148.0 |

| O -CH₂-CH₂-CH₃ | ~70.0 |

| O-C H₂-CH₂-CH₃ | ~22.5 |

| O-CH₂-CH₂-C H₃ | ~10.5 |

| 5-C H₃ | ~18.0 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

To confirm the assignments made from one-dimensional NMR and to establish the connectivity between different parts of the molecule, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment would reveal scalar coupling between adjacent protons. For instance, correlations would be expected between the protons of the propoxy chain (H-1' with H-2', and H-2' with H-3'). It would also confirm the meta-coupling between the H-4 and H-6 protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the proton signals of the methyl and propoxy groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the H-4 proton to carbons C-2, C-5, and C-6, and the H-6 proton to C-2 and C-4. The protons of the propoxy group (O-CH ₂) would show a correlation to the C-2 carbon of the pyridine ring, confirming the position of the propoxy substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. A key NOE would be expected between the H-6 proton and the protons of the propoxy group attached to C-2, further confirming the regiochemistry. An NOE between the 5-methyl protons and the H-4 and H-6 protons would also be anticipated.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very accurate measurement of the molecular mass of the parent ion, which allows for the determination of the elemental composition of the molecule. For this compound (C₉H₁₂BrNO), the expected monoisotopic mass of the molecular ion [M]⁺ would be approximately 230.0124 g/mol . The observation of a molecular ion with this high precision mass would strongly support the proposed molecular formula.

Isotopic Pattern Analysis

A characteristic feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). This results in two peaks for the molecular ion, [M]⁺ and [M+2]⁺, with an intensity ratio of approximately 1:1. The presence of this distinct isotopic signature is a clear indicator of a single bromine atom in the molecule.

Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 230/232 | [M]⁺ (Molecular ion) |

| 188/190 | [M - C₃H₆]⁺ (Loss of propene) |

| 172/174 | [M - C₃H₅O]⁺ (Loss of propoxy radical) |

| 151 | [M - Br]⁺ |

| 92 | [M - Br - C₃H₅O]⁺ |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The FTIR spectrum of this compound would be expected to show characteristic absorption bands.

Predicted FTIR Data

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100-3000 | C-H stretch | Aromatic (pyridine) |

| 2960-2850 | C-H stretch | Aliphatic (propoxy, methyl) |

| 1600-1450 | C=C and C=N stretch | Pyridine ring |

| 1250-1200 | C-O stretch | Aryl-alkyl ether |

| ~1100 | C-O stretch | Alkyl ether |

| ~600-500 | C-Br stretch | Bromo group |

The combination of these spectroscopic techniques provides a powerful and comprehensive approach to the structural characterization of this compound, ensuring an unambiguous assignment of its chemical structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

No published FTIR spectra for this compound are available. Typically, an FTIR spectrum would be used to identify the functional groups present in the molecule. For this compound, one would expect to observe characteristic absorption bands corresponding to the C-Br stretching vibration, the C-O-C stretching of the propoxy group, the C=N and C=C stretching vibrations of the pyridine ring, and the various C-H stretching and bending modes of the methyl and propyl groups. Without experimental data, a definitive assignment of these vibrational modes is not possible.

Raman Spectroscopy including Surface-Enhanced Raman Spectroscopy (SERS)

Similarly, there is no available Raman or SERS data for this compound in the public domain. Raman spectroscopy, being complementary to FTIR, would provide further insights into the vibrational modes of the molecule, particularly for non-polar bonds. SERS, a highly sensitive technique, could potentially be used to study the molecule at very low concentrations or its interaction with metallic surfaces, but no such studies have been reported.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission Studies

Information regarding the UV-Vis absorption and emission spectra of this compound is also unavailable. A UV-Vis spectrum would reveal the electronic transitions within the molecule, typically the π → π* and n → π* transitions associated with the pyridine ring. The position and intensity of the absorption maxima (λmax) would provide information about the chromophore system. Fluorescence or phosphorescence emission studies would further characterize its excited state properties.

X-ray Crystallography for Solid-State Structural Elucidation

A crystal structure of this compound has not been deposited in crystallographic databases. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. Such an analysis would provide accurate bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of its structure.

Emerging Research Directions and Advanced Applications of 3 Bromo 5 Methyl 2 Propoxypyridine in Chemical Science

Role as a Versatile Synthetic Building Block for Complex Molecules

3-Bromo-5-methyl-2-propoxypyridine is increasingly recognized as a valuable building block in organic synthesis, providing access to a wide range of complex molecular architectures. The strategic placement of the bromo, methyl, and propoxy groups on the pyridine (B92270) ring allows for selective and diverse chemical transformations. The bromine atom at the 3-position is particularly amenable to a variety of cross-coupling reactions, a cornerstone of modern synthetic chemistry. wikipedia.org

For instance, the bromine atom can readily participate in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide array of boronic acids and their derivatives. nih.govsigmaaldrich.com This reaction is pivotal for the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials. Similarly, Buchwald-Hartwig amination reactions can be employed to introduce nitrogen-based functional groups at the 3-position, opening avenues for the synthesis of novel amines and their derivatives. wikipedia.org

The presence of the 2-propoxy group offers steric and electronic modulation, influencing the reactivity of the pyridine ring. The 5-methyl group, in turn, can be a site for further functionalization or can serve to fine-tune the electronic properties of the molecule. The effective lithiation of bromopyridines, followed by reaction with various electrophiles, provides another powerful tool for introducing diverse substituents onto the pyridine core, leading to the creation of novel and complex molecules. princeton.edu

Table 1: Potential Cross-Coupling Reactions Utilizing this compound

| Reaction Type | Reactant | Catalyst/Reagent | Potential Product |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(OAc)2/PPh3 | 3-Aryl-5-methyl-2-propoxypyridine |

| Buchwald-Hartwig Amination | Amine | Pd catalyst/ligand | 3-Amino-5-methyl-2-propoxypyridine derivative |

| Heck Reaction | Alkene | Pd catalyst | 3-Alkenyl-5-methyl-2-propoxypyridine |

| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst | 3-Alkynyl-5-methyl-2-propoxypyridine |

| Stille Coupling | Organostannane | Pd catalyst | 3-Substituted-5-methyl-2-propoxypyridine |

This table presents potential reactions based on the known reactivity of bromopyridines.

Development of Novel Heterocyclic Systems through Derivatization

The derivatization of this compound serves as a gateway to novel and complex heterocyclic systems. The reactivity of the bromine atom allows for intramolecular cyclization reactions, leading to the formation of fused pyridine ring systems. For example, by introducing a suitable functional group via a cross-coupling reaction, subsequent intramolecular reactions can be designed to construct bicyclic or tricyclic heterocyclic frameworks.

Applications in Materials Science (e.g., as precursors for functional polymers, liquid crystals, or electronic materials)

The unique electronic and structural features of substituted pyridines make them attractive candidates for applications in materials science. While direct applications of this compound in this field are not yet widely reported, its structural motifs suggest significant potential.

Functional Polymers: Pyridine-containing polymers have garnered attention for their potential use in various applications, including as components of light-emitting diodes (LEDs) and photovoltaic devices. Poly(p-phenylene vinylene) (PPV) and its derivatives are a well-known class of conducting polymers. wikipedia.orgrsc.org The incorporation of substituted pyridine units into such polymer backbones can modulate their electronic properties, solubility, and processability. nih.govacs.org The bromo-functionalized nature of this compound makes it a suitable monomer for polymerization reactions, such as those involving cross-coupling methodologies. Site-selective fluorescence studies of PPV derivatives have shown that substituents, including bromine, can influence the emission spectra. aps.org

Liquid Crystals: The incorporation of heterocyclic rings, such as pyridine, into the core structure of mesogenic molecules can significantly influence their liquid crystalline properties. mdpi.comnih.govcapes.gov.br The polarity and geometry of the pyridine ring can affect the mesophase behavior, thermal stability, and clearing points of the resulting liquid crystals. The synthesis of teraryl liquid crystals containing a picoline (methylpyridine) terminus has been reported, demonstrating the utility of substituted pyridines in this field. nih.gov The structure of this compound, with its combination of a polar pyridine ring, a flexible propoxy chain, and a methyl group, suggests its potential as a precursor for novel liquid crystalline materials.

Electronic Materials: Multi-substituted pyridines have been investigated for their emission properties, with some exhibiting blue or yellow-green fluorescence. nih.gov These photophysical characteristics are of interest for the development of organic light-emitting diodes (OLEDs) and other electronic devices. The specific substitution pattern of this compound could lead to unique electronic and optical properties, making it a candidate for exploration in this area.

Utilization in Catalyst or Ligand Design for Organometallic Chemistry

Pyridine and its derivatives are fundamental ligands in organometallic chemistry and catalysis. researchgate.netresearchgate.net They can coordinate to a wide variety of metal centers, and the electronic and steric properties of the pyridine ring can be fine-tuned by the introduction of substituents. This allows for the rational design of ligands for specific catalytic applications.

Terpyridine-based metal complexes, for example, have shown significant utility in catalysis. nih.govrsc.org The tridentate nature of these ligands, combined with the electronic properties of the pyridine rings, allows them to stabilize various transition metal cations and facilitate challenging chemical transformations. While this compound is a monodentate ligand, it can be elaborated into more complex multidentate ligand systems. The bromine atom provides a convenient handle for coupling with other heterocyclic units to create bidentate or tridentate ligands. The propoxy and methyl groups would then serve to modulate the steric environment and electronic properties of the resulting metal complexes, potentially leading to catalysts with enhanced activity or selectivity. The introduction of a pyridine moiety into macrocyclic ligands has been shown to affect the thermodynamic properties and coordination kinetics of the resulting metal complexes, with applications in catalysis. unimi.it

Integration into Flow Chemistry and Automation for Scalable Synthesis

Flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering advantages in terms of safety, efficiency, and scalability. The synthesis of functionalized pyridines has been successfully demonstrated in flow reactors. researchgate.net For instance, the continuous flow hydrogenation of substituted pyridines to piperidines has been achieved, showcasing the potential for scalable production of pyridine derivatives. researchgate.net

The synthesis of pyridine-oxazoline (PyOX) ligands, an important class of chiral ligands, has been optimized using an autonomous self-optimizing flow system. rsc.org This highlights the potential for automating the synthesis of complex pyridine-based molecules. The chemical transformations involving this compound, such as cross-coupling reactions, are well-suited for translation to flow chemistry setups. This would not only allow for the scalable production of this key building block but also facilitate its derivatization in a more efficient and controlled manner. The development of continuous-flow processes for C-H activation and subsequent derivatization further underscores the potential for integrating the chemistry of functionalized pyridines into modern automated synthesis platforms. nih.govnih.gov

Green Chemistry Approaches in the Synthesis and Transformation of Pyridine Bromides

The principles of green chemistry are increasingly being applied to the synthesis and transformation of heterocyclic compounds to minimize environmental impact. For pyridine derivatives, several green approaches have been explored. researchgate.netnih.govnih.govnih.gov

Green Synthesis Methods: Traditional methods for the synthesis of bromopyridines can involve harsh reagents and conditions. google.com Green chemistry seeks to develop more benign alternatives. This includes the use of greener solvents, catalysts, and reaction conditions. Microwave-assisted synthesis has been recognized as a green chemistry tool for the synthesis of pyridine derivatives, often leading to shorter reaction times and higher yields. nih.govijpsonline.com One-pot multicomponent reactions are another key strategy in green chemistry, as they reduce the number of synthetic steps and minimize waste. ijpsonline.com

Green Transformations: The transformation of pyridine bromides can also be made more environmentally friendly. For example, the use of water as a solvent in Suzuki-Miyaura coupling reactions of bromopyridines has been reported. researchgate.net Catalytic approaches using recyclable catalysts are also a key area of research. The development of efficient and selective catalytic systems for the functionalization of bromopyridines can reduce the need for stoichiometric reagents and minimize waste generation.

Table 2: Green Chemistry Strategies for Pyridine Bromide Chemistry

| Green Chemistry Principle | Application to Pyridine Bromide Chemistry | Example |

| Use of Renewable Feedstocks | Synthesis from bio-based starting materials. | (Under development for many heterocycles) |

| Atom Economy | Multicomponent reactions to maximize incorporation of starting materials into the final product. ijpsonline.com | One-pot synthesis of substituted pyridines. ijpsonline.com |

| Less Hazardous Chemical Syntheses | Use of non-toxic reagents and solvents. nih.gov | Suzuki coupling in aqueous media. researchgate.net |

| Designing Safer Chemicals | Synthesis of derivatives with reduced toxicity. | (A goal in drug discovery programs) |

| Safer Solvents and Auxiliaries | Use of water or other green solvents. researchgate.net | Reactions in aqueous or ionic liquid media. |

| Design for Energy Efficiency | Microwave-assisted or room temperature reactions. nih.gov | Microwave-assisted synthesis of pyridine derivatives. nih.gov |

| Use of Catalysis | Employing selective and recyclable catalysts. nih.gov | Palladium-catalyzed cross-coupling with low catalyst loading. |

Q & A

Q. What are the key considerations for designing a synthesis protocol for 3-Bromo-5-methyl-2-propoxypyridine to ensure regioselective propoxylation?

- Methodological Answer : Regioselective introduction of the propoxy group at the 2-position requires careful selection of starting materials and reaction conditions. Begin with a pre-functionalized pyridine core (e.g., 3-bromo-5-methylpyridine) and employ nucleophilic aromatic substitution (SNAr) under controlled basic conditions (e.g., NaH or K₂CO₃ in DMF). The bromine at the 3-position acts as a directing group, favoring substitution at the 2-position due to electronic and steric effects. Monitor reaction progress via TLC or HPLC, and optimize temperature (80–120°C) to minimize side reactions. Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals using 2D experiments (COSY, HSQC) to resolve overlapping peaks caused by the pyridine ring and substituents. The methyl group at the 5-position appears as a singlet (~δ 2.3 ppm in ¹H), while the propoxy group shows characteristic splitting patterns.

- Mass Spectrometry (HRMS) : Confirm molecular weight ([M+H]+ expected at m/z ~230) and isotopic patterns (Br signature).

- X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in EtOH), use SHELX for structure refinement . ORTEP-3 can generate thermal ellipsoid plots to visualize bond lengths/angles .

Q. How can researchers optimize purification of this compound to achieve >95% purity?

- Methodological Answer : After synthesis, employ a two-step purification:

Liquid-Liquid Extraction : Separate organic layers using dichloromethane/water to remove polar impurities.

Flash Chromatography : Use a silica column with a hexane/EtOAc gradient (10:1 to 4:1). Monitor fractions by TLC (Rf ~0.3 in 4:1 hexane/EtOAc).

For persistent impurities (e.g., unreacted starting material), recrystallize from ethanol at low temperature (0–5°C) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Computational Setup : Use Gaussian or ORCA to calculate Fukui indices and molecular electrostatic potential (MESP) surfaces. The bromine atom at C3 and electron-rich propoxy group at C2 influence reactivity.

- Validation : Compare predicted Suzuki-Miyaura coupling sites (C3-Br vs. C5-CH₃) with experimental outcomes. Use Pd(PPh₃)₄ and aryl boronic acids under inert conditions (e.g., DMF, 80°C). Monitor regioselectivity via GC-MS or LC-NMR .

Q. What experimental approaches resolve discrepancies in reported reaction yields for halogen-metal exchanges involving this compound?

- Methodological Answer : Conflicting yields often arise from moisture sensitivity or competing side reactions. Design a systematic study:

- Variable Screening : Test organometallic reagents (e.g., Grignard vs. organozinc) under anhydrous conditions (Schlenk line).

- In Situ Monitoring : Use IR spectroscopy to track intermediate formation (e.g., Li or Mg complexes).

- Quenching Optimization : Adjust quenching agents (e.g., NH₄Cl vs. MeOH) to stabilize products. Publish protocols with detailed moisture control measures .

Q. How can cryogenic X-ray diffraction resolve ambiguities in the solid-state conformation of this compound?

- Methodological Answer :

- Data Collection : Cool crystals to 100 K using liquid N₂ to reduce thermal motion. Collect high-resolution data (θmax > 25°) on a synchrotron or rotating anode source.

- Refinement : Use SHELXL for anisotropic displacement parameters. Analyze propoxy group torsional angles with PLATON to detect conformational flexibility. Compare with DFT-optimized gas-phase structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.